The mechanism of action of 3-(4-Chlorobenzyl)-5-(4-ethoxybenzylidene)-2,4-imidazolidinedione was investigated specifically for its potential as an ERK docking domain inhibitor. [, ] It is believed to target the groove between the common docking (CD) and ED domains of ERK, potentially inhibiting the proliferation of melanoma cells with active ERK signaling. [, ]
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2